Hydrogen Bond Donor Capacity: 8-OH vs 8-Cl and 8-H Analogs
The 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile possesses one hydrogen bond donor (HBD = 1) due to the 8-OH group, enabling intramolecular hydrogen bonding with the adjacent 6-oxo moiety [1]. In stark contrast, the 8-chloro analog (CAS 2407859-00-9) has zero hydrogen bond donors (HBD = 0), as chlorine is exclusively a hydrogen bond acceptor . Similarly, the 7-bromo-8-hydroxy analog introduces an additional heavy atom and altered electronic properties without improving HBD capacity . This intramolecular hydrogen bond stabilizes the planar conformation of the naphthyridinone core, a feature critical for target binding in DGKα inhibitor pharmacophores where the 8-position is often further elaborated via O-alkylation or O-arylation [2].
| Evidence Dimension | Hydrogen Bond Donor (HBD) count |
|---|---|
| Target Compound Data | HBD = 1 (8-OH group); PSA = 77 Ų; LogP = 0.12 |
| Comparator Or Baseline | 8-Chloro analog (CAS 2407859-00-9): HBD = 0; 7-Bromo-8-hydroxy analog: HBD = 1 but MW = 280.08 Da |
| Quantified Difference | 8-OH vs 8-Cl: HBD difference = 1 (functionally significant); LogP difference ≈ 1–1.4 units lower for 8-OH (estimated from Cl-induced lipophilicity) |
| Conditions | Physicochemical property comparison using computed descriptors from ChemSpace and ChemSpider databases |
Why This Matters
The HBD capability of the 8-OH compound is essential for intramolecular hydrogen bonding that stabilizes the bioactive conformation in DGKα inhibitors, whereas the 8-Cl analog cannot participate in this interaction, potentially altering both synthetic versatility and target binding.
- [1] ChemSpace. 8-Hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile. CAS 2407858-05-1. LogP: 0.12, PSA: 77 Ų, HBD: 1, HBA: 4. View Source
- [2] Bristol-Myers Squibb. Patent US11964973. Naphthyridinone Compounds Useful as T Cell Activators. BindingDB data for DGKα/ζ inhibitors based on 8-substituted naphthyridine-2-carbonitrile scaffold. View Source
